Nornicotine, N-formyl

Catalog No.
S752433
CAS No.
3000-81-5
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nornicotine, N-formyl

CAS Number

3000-81-5

Product Name

Nornicotine, N-formyl

IUPAC Name

2-pyridin-3-ylpyrrolidine-1-carbaldehyde

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2

InChI Key

GQLSEYOOXBRDFZ-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C=O)C2=CN=CC=C2

Synonyms

N-Formyl-2-[3-Pyridyl]pyrrolidine; 2-(3-Pyridinyl)-1-pyrrolidinecarboxaldehyde;

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=CC=C2

Occurrence and Detection:

Nornicotine, N-formyl, is a minor alkaloid found in tobacco plants []. While it is present in various tobacco products, including cigarettes and smokeless tobacco, its exact biological role and contribution to the overall effects of tobacco use remain unclear [, ]. Research efforts have focused primarily on the detection and quantification of Nornicotine, N-formyl in tobacco products and related environmental samples [, ].

Potential Biological Activity:

Limited research suggests that Nornicotine, N-formyl might possess some biological activity. One study identified its weak binding affinity to nicotinic acetylcholine receptors, which are involved in various physiological processes, including neurotransmission and muscle function []. However, further investigation is needed to understand the significance and potential implications of this binding.

Nornicotine, N-formyl is a derivative of nornicotine, which is an alkaloid found in tobacco. It is characterized by the addition of a formyl group to the nitrogen atom of nornicotine, resulting in a compound with distinct chemical properties. Nornicotine itself is a minor tobacco alkaloid, known for its structural similarity to nicotine but with different pharmacological effects. The molecular formula for Nornicotine, N-formyl is C₇H₈N₂O, and it has been studied for its potential biological activities and interactions.

  • Oxidation: The compound may be formed through the enzymatic oxidation of the N-methyl group in nornicotine, which involves the introduction of a formyl group to the nitrogen.
  • Reductive Methylation: This process can convert N-formyl-nornicotine back to nornicotine or further to nicotine under certain conditions .
  • Formation of Nitrosamines: Nornicotine and its derivatives can participate in nitrosation reactions, leading to the formation of potentially carcinogenic compounds such as nitrosnornicotine .

Nornicotine, N-formyl exhibits various biological activities:

  • Neuropharmacological Effects: Similar to other nicotine derivatives, it interacts with nicotinic acetylcholine receptors, influencing neurotransmitter release and potentially affecting cognitive functions.
  • Toxicological Studies: Research indicates that nornicotine derivatives may have varying degrees of toxicity and carcinogenic potential compared to nicotine itself .
  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.

Several methods have been developed for synthesizing Nornicotine, N-formyl:

  • Enzymatic Oxidation: This method utilizes enzymes to selectively oxidize nornicotine, introducing the formyl group.
  • Reductive Methylation: Using formaldehyde or formaldehyde-based compounds in a reductive methylation process can yield high-purity products. The process typically involves heating an aqueous solution containing nornicotine with paraformaldehyde .
  • Chemical Synthesis: Traditional organic synthesis techniques can also be employed to modify nornicotine into its formyl derivative through various

Nornicotine, N-formyl has several applications:

  • Pharmaceutical Research: Its biological activity makes it a candidate for exploring new therapeutic agents targeting neurological disorders.
  • Tobacco Studies: Understanding its role in tobacco smoke can help assess health risks associated with tobacco consumption and secondhand smoke exposure .
  • Chemical Synthesis: It serves as an intermediate in synthesizing other nicotine-related compounds or derivatives for research purposes.

Interaction studies involving Nornicotine, N-formyl focus on its binding affinity and effects on biological systems:

  • Binding Studies: Research has shown that it interacts with nicotinic receptors, similar to nicotine but with different potency and efficacy.
  • Metabolic Pathways: Studies indicate that it may influence metabolic pathways differently than its parent compound, nornicotine, affecting drug interactions and toxicity profiles.

Nornicotine, N-formyl shares similarities with several other compounds derived from tobacco alkaloids. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityBiological ActivityUnique Features
NicotineHighStrong neuropharmacological effectsPrimary alkaloid in tobacco
NornicotineModerateMild neuropharmacological effectsLess potent than nicotine
NitrosnornicotineHighCarcinogenic propertiesFormed through nitrosation reactions
CotinineModerateMetabolite of nicotineLonger half-life than nicotine
MyosmineModerateNeuroactive effectsLess studied compared to nicotine

Nornicotine, N-formyl stands out due to its specific structural modifications and resultant biological activities that differ from those of other tobacco-derived compounds. Its unique interactions with biological systems make it a subject of interest in pharmacological research.

Nornicotine, N-formyl was first isolated in 1965 during phytochemical investigations of Duboisia hopwoodii, an Australian plant traditionally used for its psychoactive properties. Subsequent studies in the 1970s detected it in cured Burley tobacco leaves, where it was initially misidentified as a nicotine oxidation byproduct. Its structural elucidation revealed a formylation at the pyrrolidine nitrogen, distinguishing it from nornicotine (demethylated nicotine) and other minor alkaloids like anabasine and anatabine.

The compound’s biosynthesis remained controversial until isotopic labeling experiments in Nicotiana plumbaginifolia cell cultures demonstrated that it arises from nornicotine via enzymatic formylation rather than direct nicotine metabolism. This finding resolved earlier hypotheses that posited it as an intermediate in nicotine demethylation.

Nicotine N-Demethylase Enzymatic Activity

Nicotine N-demethylase (NND) catalyzes the removal of the N-methyl group from nicotine, yielding nornicotine. This reaction proceeds via a two-step mechanism:

  • N-Methylhydroxylation: Cytochrome P450 enzymes oxidize nicotine to form N-(hydroxymethyl)nornicotine, an unstable intermediate [1] [3].
  • Decomposition: N-(hydroxymethyl)nornicotine spontaneously decomposes to nornicotine and formaldehyde under physiological conditions [3].

Knockout mutations in NND genes reduce nornicotine levels to <0.5% of total alkaloids, underscoring their indispensability [1].

Cytochrome P450 Involvement in Demethylation

Cytochrome P450 82E (CYP82E) subfamily enzymes mediate nicotine demethylation. Quantum mechanical studies reveal a stepwise mechanism:

  • Hydrogen Atom Transfer (HAT): The P450 compound I (Cpd I) abstracts a hydrogen atom from nicotine’s N-methyl group, forming a radical intermediate [3].
  • Rebound Step: A hydroxyl group recombines with the radical, generating N-(hydroxymethyl)nornicotine [3].

The HAT step is rate-limiting, with higher energy barriers on the high-spin (quartet) state than the low-spin (doublet) state [3].

CYP82E Gene Family Characterization

CYP82E4 as Primary Nicotine Demethylase

CYP82E4 is the dominant NND enzyme in Nicotiana tabacum, responsible for >90% of nicotine conversion activity [1]. Its expression peaks during leaf senescence and curing, correlating with elevated nornicotine accumulation [1]. Comparative studies show:

CYP82E IsoformContribution to Nornicotine (%)Subcellular Localization
CYP82E475–85Endoplasmic reticulum
CYP82E5v210–15Endoplasmic reticulum
CYP82E105–10Endoplasmic reticulum

Data synthesized from [1] [4].

Genetic Basis of Converter/Nonconverter Phenotypes

Converter tobacco strains exhibit high nornicotine due to functional CYP82E alleles, whereas nonconverter strains harbor inactivated genes. In Nicotiana langsdorffii, two CYP82E genes are disabled:

  • CYP82E1: A frameshift mutation (1-bp deletion) truncates the protein [2].
  • CYP82E2: Promoter polymorphisms abolish transcription [2].

Interspecific hybrids confirm that cis-regulatory mutations in CYP82E loci dictate converter phenotypes [2].

Formylation Pathways

Enzymatic Formylation Mechanisms

Nornicotine undergoes formylation at its pyrrolidine nitrogen, though the precise enzymes remain uncharacterized. Hypotheses propose acyltransferase-mediated transfer of formyl groups from donors like formyl-CoA.

Acyltransferase Involvement

Homologs of benzylalcohol acyltransferases (BAHD family) may catalyze nornicotine formylation, analogous to nicotine acylation in Nicotiana species. Further structural studies are needed to identify candidate enzymes.

Metabolic Regulation in Tobacco Plants

Nornicotine biosynthesis is spatiotemporally regulated:

  • Developmental Control: CYP82E expression surges during leaf senescence, coinciding with chloroplast breakdown and alkaloid remodeling [1].
  • Environmental Modulation: Curing practices (e.g., air-drying) elevate nornicotine by 3–5-fold via oxidative stress signaling [1].

Genetic Regulators of Nornicotine Biosynthesis

Influence of Genetic Modulators on CYP82E Expression

While NtMTHFR1’s role is unspecified in available studies, epigenetic factors (e.g., DNA methylation) stabilize converter phenotypes by maintaining CYP82E4 promoter accessibility [1].

Genetic Engineering of Nornicotine Pathways

Targeted mutagenesis of CYP82E genes via CRISPR-Cas9 reduces leaf nornicotine to 0.05–0.2% total alkaloids, versus 2–5% in wild-type plants [1] [2]. Such genotypes are being introgressed into commercial cultivars to mitigate carcinogen formation [1].

XLogP3

0.7

Dates

Last modified: 09-14-2023

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